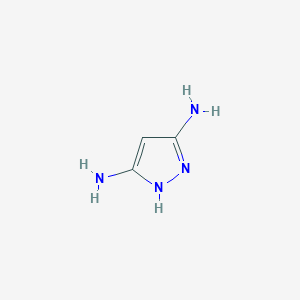

1H-ピラゾール-3,5-ジアミン

概要

説明

1H-Pyrazole-3,5-diamine (1H-PDA) is an organic compound that is widely used in scientific research due to its versatile properties. 1H-PDA is an amine containing a pyrazole ring with two nitrogen atoms, and it is classified as a diamine. It is a colorless solid at room temperature and is soluble in water, alcohol, and other solvents. 1H-PDA is also known as 1-Pyrazole-3,5-diamine, 3,5-diaminopyrazole, and 3,5-diaminopyrazoline.

科学的研究の応用

複素環化合物の合成

1H-ピラゾール-3,5-ジアミン: は、様々な複素環化合物、特にピラゾロ[3,4-b]ピリジンの合成における前駆体として機能します . これらの構造は、DNAとRNAの基本的な構成要素であるアデニンやグアニンなどのプリン塩基と類似しているため、重要です。1H-ピラゾール-3,5-ジアミンの汎用性により、様々な置換基を生成することができ、多様な生物活性を持つ化合物につながります。

生物医学的用途

1H-ピラゾール-3,5-ジアミンの誘導体は、その潜在的な生物医学的用途について研究されています . 様々な置換によって達成できる構造的多様性により、これらの化合物は、幅広い生物学的標的をターゲットとするために使用されてきました。これには、様々な疾患に対する潜在的な治療効果を持つ新しい医薬品の開発が含まれます。

キナーゼ阻害

1H-ピラゾール-3,5-ジアミン: 誘導体は、キナーゼ阻害剤として研究されています . キナーゼは、シグナル伝達に重要な役割を果たし、他のタンパク質の活性を制御する酵素です。キナーゼ活性を調節できる阻害剤は、キナーゼの機能異常が一般的な癌などの疾患の治療に役立ちます。

パンCDK阻害剤の開発

1H-ピラゾール-3,5-ジアミンから誘導された化合物は、パンCDK阻害剤の開発に向けた継続的な研究の一部です . CDK(サイクリン依存性キナーゼ)は、細胞周期の調節において重要であり、その阻害剤は、白血病、メラノーマ、乳がんを含む様々な腫瘍の治療に使用されています。

作用機序

Target of Action

1H-Pyrazole-3,5-diamine is a derivative of pyrazole, which is known to interact with several targets. The primary targets of pyrazole include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .

Mode of Action

For instance, they can act as inhibitors, blocking the activity of the target, or as agonists, enhancing the activity . The specific interaction between 1H-pyrazole-3,5-diamine and its targets may depend on the structural features of the compound and the target.

Biochemical Pathways

Given its targets, it can be inferred that it may influence pathways related to estrogen signaling and alcohol metabolism . The downstream effects of these interactions could include changes in hormone levels, metabolic rates, and cellular responses.

Pharmacokinetics

It is known that pyrazole derivatives generally have good bioavailability . The specific ADME properties of 1H-pyrazole-3,5-diamine would likely depend on factors such as its chemical structure and the route of administration.

Result of Action

The molecular and cellular effects of 1H-pyrazole-3,5-diamine’s action would depend on its specific interactions with its targets. For instance, if it acts as an inhibitor of Alcohol dehydrogenase 1C, it could potentially reduce the rate of alcohol metabolism, leading to increased blood alcohol levels . If it interacts with estrogen receptors, it could influence hormone signaling and potentially affect processes such as cell growth and differentiation .

Action Environment

The action, efficacy, and stability of 1H-pyrazole-3,5-diamine can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .

Safety and Hazards

将来の方向性

生化学分析

Cellular Effects

Some pyrazole derivatives have been identified as novel anti-biofilm agents, suggesting that 1H-pyrazole-3,5-diamine may also have potential effects on various types of cells and cellular processes

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and thus their interactions at the molecular level

特性

IUPAC Name |

1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBJPZIDRELDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430696 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16082-33-0 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diamino-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

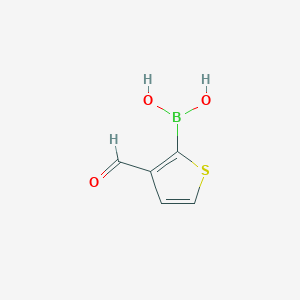

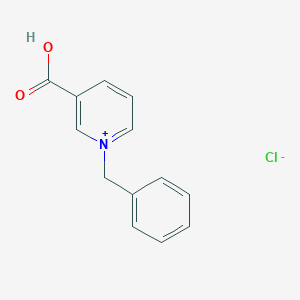

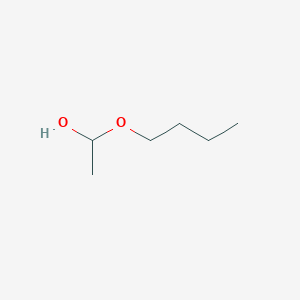

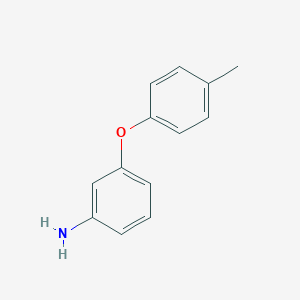

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

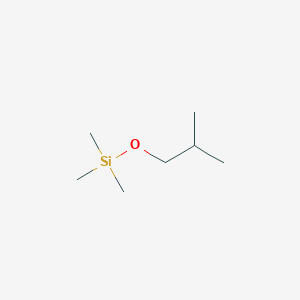

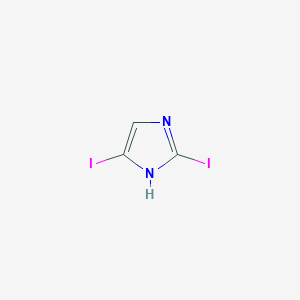

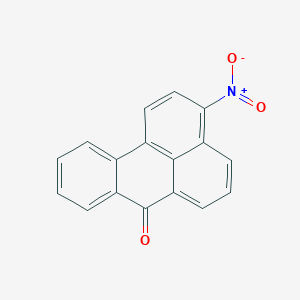

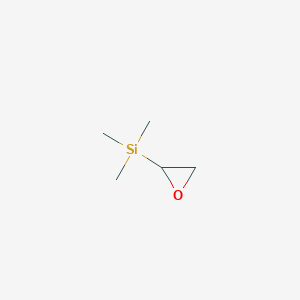

Feasible Synthetic Routes

ANone: The provided research focuses primarily on the synthetic routes and antibacterial activity of various derivatives of 1H-pyrazole-3,5-diamine. While the exact mechanism of action isn't fully elucidated in these studies, some insights are provided:

- MurB Inhibition: Bis(pyrazolo[1,5-a]pyrimidines) synthesized from 1H-pyrazole-3,5-diamine demonstrated promising MurB inhibitory activity []. MurB is an essential enzyme in bacterial cell wall biosynthesis, and its inhibition disrupts cell wall formation, leading to bacterial death.

- CDK Inhibition: Some 1H-benzimidazol-2-yl-1H-pyrazole-3,5-diamines showed modest inhibitory activity toward cyclin-dependent kinase 2/cyclin E []. CDKs play a crucial role in cell cycle regulation, and their inhibition can disrupt uncontrolled cell growth, as seen in cancer.

ANone: The provided research primarily focuses on synthesizing and evaluating the biological activity of 1H-pyrazole-3,5-diamine derivatives, and it does not delve into the parent compound's material compatibility or stability. This information would necessitate dedicated studies.

ANone: The provided research does not highlight any catalytic properties of 1H-pyrazole-3,5-diamine. Its primary use, as presented in the papers, is as a building block for synthesizing diverse heterocyclic compounds with potential biological activities.

ANone: While the studies mention using SwissADME to predict the drug-likeness of some synthesized derivatives [, ], they do not provide details on specific computational modeling studies or QSAR models for 1H-pyrazole-3,5-diamine or its derivatives.

ANone: Several studies highlight clear SAR trends for 1H-pyrazole-3,5-diamine derivatives:

- Antibacterial Activity:

- Antioxidant Activity:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)

![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)